molecular formula C25H26N2O B181136 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one CAS No. 16870-70-5

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B181136
CAS No.: 16870-70-5
M. Wt: 370.5 g/mol
InChI Key: HNWBLGZUEDNAHN-UHFFFAOYSA-N
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Description

WAY-278603-A, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide, is a chemical compound primarily used as an inhibitor of eukaryotic elongation factor 2 kinase. This compound has shown significant potential in various scientific research fields, particularly in cancer research and antibacterial studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-278603-A involves the reaction of 1-benzyl-2-methylimidazole with cetyl iodide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of WAY-278603-A follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: WAY-278603-A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazolium ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazolium derivatives with various functional groups.

Scientific Research Applications

WAY-278603-A has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving protein phosphorylation and signal transduction.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit eukaryotic elongation factor 2 kinase.

    Industry: Utilized in the development of new antibacterial agents and other pharmaceuticals.

Mechanism of Action

WAY-278603-A exerts its effects by inhibiting eukaryotic elongation factor 2 kinase. This inhibition leads to the phosphorylation of eukaryotic elongation factor 2, which in turn affects protein synthesis and cell cycle progression. The compound has shown selectivity over other kinases, making it a valuable tool in studying specific signaling pathways .

Comparison with Similar Compounds

  • 1-Benzyl-3-hexadecyl-2-methylimidazolium iodide
  • 1-Hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium iodide

Comparison: WAY-278603-A is unique due to its high selectivity for eukaryotic elongation factor 2 kinase compared to other similar compounds. This selectivity makes it particularly useful in targeted research applications, especially in cancer studies where specific kinase inhibition is crucial .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWBLGZUEDNAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283863
Record name Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16870-70-5
Record name NSC33856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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